molecular formula C10H12FNO2 B1390319 3-Fluoro-4-(N-morpholino)phenol CAS No. 1171917-53-5

3-Fluoro-4-(N-morpholino)phenol

Cat. No.: B1390319
CAS No.: 1171917-53-5
M. Wt: 197.21 g/mol
InChI Key: BQDJCLPMYXDTSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(N-morpholino)phenol is an organic compound characterized by the presence of a fluorine atom, a morpholine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(N-morpholino)phenol typically involves the reaction of 3,4-difluoronitrobenzene with morpholine. The process includes the following steps:

    Condensation Reaction: 3,4-difluoronitrobenzene is reacted with morpholine under controlled conditions to form 3-fluoro-4-(N-morpholino)nitrobenzene.

    Reduction: The nitro group is reduced to an amine group using a suitable reducing agent such as iron powder in the presence of ammonium chloride.

    Hydrolysis: The resulting amine is hydrolyzed to yield this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(N-morpholino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-4-(N-morpholino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(N-morpholino)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the morpholine ring can enhance binding affinity through hydrophobic interactions. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-4-(N-morpholino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom, morpholine ring, and phenol group makes it a versatile compound for various applications .

Properties

IUPAC Name

3-fluoro-4-morpholin-4-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-9-7-8(13)1-2-10(9)12-3-5-14-6-4-12/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDJCLPMYXDTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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